molecular formula C12H10ClNO4 B11805717 7-Chloro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-Chloro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11805717
M. Wt: 267.66 g/mol
InChI Key: CIKDQINJEKTRDN-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative known for its diverse applications in medicinal chemistry. This compound is characterized by its unique quinoline core structure, which is substituted with various functional groups, including a chlorine atom, a methoxy group, and a carboxylic acid group. These substitutions contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate, followed by chlorination and methoxylation steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

7-Chloro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent .

Comparison with Similar Compounds

  • 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 4-Hydroxy-2-quinolones

Comparison: Compared to these similar compounds, 7-Chloro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitutions, which confer distinct chemical and biological properties. For instance, the presence of the methoxy group enhances its solubility and bioavailability, while the chlorine atom contributes to its antimicrobial activity .

Properties

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

7-chloro-6-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H10ClNO4/c1-14-5-7(12(16)17)11(15)6-3-10(18-2)8(13)4-9(6)14/h3-5H,1-2H3,(H,16,17)

InChI Key

CIKDQINJEKTRDN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)Cl)OC)C(=O)O

Origin of Product

United States

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